molecular formula C8H16O B14287085 1-Methoxyhept-3-ene CAS No. 114745-75-4

1-Methoxyhept-3-ene

Cat. No.: B14287085
CAS No.: 114745-75-4
M. Wt: 128.21 g/mol
InChI Key: OCFSUZJEFVENME-UHFFFAOYSA-N
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Description

1-Methoxyhept-3-ene is an organic compound with the molecular formula C8H16O. It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its methoxy group (-OCH3) attached to a heptene chain, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhept-3-ene can be synthesized through various methods. One common approach involves the reaction of 3-heptene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhept-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like hydrogen bromide (HBr) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-Methoxyhept-3-ene finds applications in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of 1-Methoxyhept-3-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and interactions with cellular receptors.

Comparison with Similar Compounds

    1-Methoxyhexane: Similar structure but with a shorter carbon chain.

    1-Methoxyheptane: Saturated analog with no double bond.

    1-Methoxy-3-methylbutane: Branched analog with a different carbon skeleton.

Uniqueness: 1-Methoxyhept-3-ene stands out due to its unique combination of a methoxy group and a heptene chain, providing distinct reactivity and applications compared to its analogs

Properties

CAS No.

114745-75-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-methoxyhept-3-ene

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8-9-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

OCFSUZJEFVENME-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCOC

Origin of Product

United States

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